molecular formula C17H10BrF3N2O3 B11706251 N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide

N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide

Cat. No.: B11706251
M. Wt: 427.2 g/mol
InChI Key: VKHDZQBGLVOMEK-UHFFFAOYSA-N
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Description

N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-PHENYLACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a brominated isoindoline core, a trifluoromethyl group, and a phenylacetamide moiety, making it a unique and versatile molecule for research and industrial applications.

Properties

Molecular Formula

C17H10BrF3N2O3

Molecular Weight

427.2 g/mol

IUPAC Name

N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide

InChI

InChI=1S/C17H10BrF3N2O3/c18-10-6-7-12-13(8-10)15(25)23(14(12)24)9-22(16(26)17(19,20)21)11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

VKHDZQBGLVOMEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C=C(C=C3)Br)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the Isoindoline Core: The initial step involves the bromination of isoindoline derivatives, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using trifluoromethylating agents like trifluoromethyl iodide.

    Coupling with Phenylacetamide: The final step involves coupling the brominated isoindoline with phenylacetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the isoindoline core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoindoline derivatives.

Scientific Research Applications

N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-PHENYLACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-CHLOROPHENYL)ACETAMIDE
  • N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-METHOXYPHENYL)ACETAMIDE

Uniqueness

N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-PHENYLACETAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and industrial applications.

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